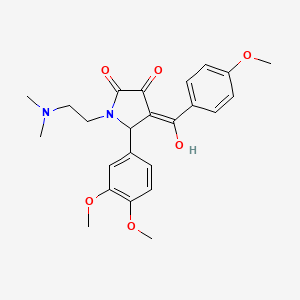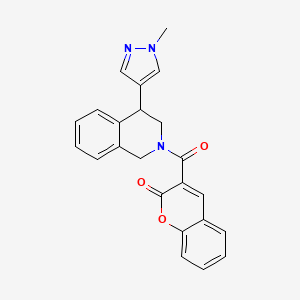
5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one" is a complex molecule that appears to be related to the family of compounds studied in the provided papers. Although the exact compound is not directly studied in these papers, they provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of various aromatic aldehydes with active methylene compounds. For instance, the synthesis of the second monoclinic polymorph of 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one was achieved by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . This suggests that the synthesis of the compound may also involve a similar condensation reaction, possibly using a dimethoxyphenyl derivative and an appropriate pyrrolone precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray single-crystal analysis and quantum chemical calculations. For example, the 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone was found to crystallize in the hydrazone form, and its geometrical parameters were in good agreement with theoretical calculations . This indicates that the compound may also exhibit a well-defined crystalline structure, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds involve tautomerism, as evidenced by the existence of the prepared dyes in the hydrazone tautomeric form in both the solid state and dimethyl sulfoxide solution . This suggests that the compound may also exhibit tautomerism, which could affect its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analyses. The vibrational wavenumbers, nuclear magnetic resonance, and natural bond orbital analysis have been used to confirm the stability of the molecules and their tautomeric forms . Additionally, the presence of intramolecular and intermolecular hydrogen bonds has been observed, which can influence the compound's solubility, melting point, and other physical properties . These techniques could be applied to the compound to determine its physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo[3,2-d]pyrimidines :
- A study by Majumdar, Das, and Jana (1998) demonstrated the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from related compounds. These derivatives were synthesized with high yields and have potential applications in medicinal chemistry and drug development (Majumdar, Das, & Jana, 1998).
Fluorescent Probes for Carbon Dioxide Monitoring :
- Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide. These probes show promise for biological and medical applications, particularly in real-time monitoring of carbon dioxide levels (Wang et al., 2015).
Development of Anticancer Compounds :
- Deady et al. (2003) reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic activities against various cancer cell lines. This research highlights the potential of derivatives of this compound in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Synthesis of Heterocyclic Compounds :
- Research by Vydzhak and Panchishyn (2010) explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. These compounds have potential applications in organic synthesis and drug discovery (Vydzhak & Panchishyn, 2010).
Development of Anti-Inflammatory and Analgesic Agents :
- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone with promising anti-inflammatory and analgesic properties. Such compounds could have significant applications in the treatment of inflammatory disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Spectroscopic Characterization and Biological Evaluation :
- Pillai et al. (2019) reported the synthesis, spectroscopic characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities, indicating potential applications in treating diabetes and oxidative stress-related conditions (Pillai et al., 2019).
Propiedades
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)12-13-26-21(16-8-11-18(31-4)19(14-16)32-5)20(23(28)24(26)29)22(27)15-6-9-17(30-3)10-7-15/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGMGKIWVNMPGV-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)


![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)
![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)
![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)
![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)


![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)
![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)